DPPC-d4

Overview

Description

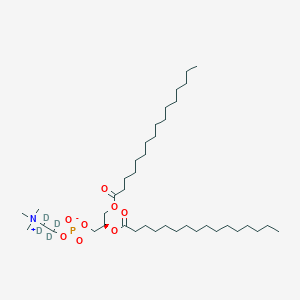

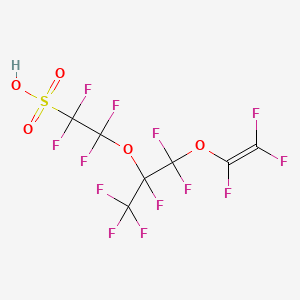

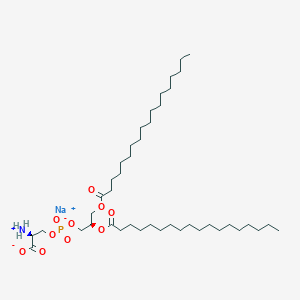

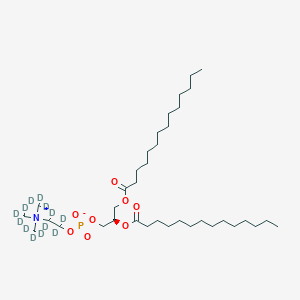

DPPC-d4 is a deuterium-labeled variant of Dipalmitoylphosphatidylcholine (DPPC), a phospholipid consisting of two C16 palmitic acid groups attached to a phosphatidylcholine head-group . It is the main constituent of pulmonary surfactants, which reduces the work of breathing and prevents alveolar collapse during breathing . DPPC-d4 can be used for the preparation of liposomal monolayers .

Molecular Structure Analysis

DPPC-d4, like its parent compound DPPC, is a zwitterionic phosphoglyceride. Its structure includes both a hydrophilic “head” and hydrophobic “tails”, making it able to reduce the surface tension of the water layer .Chemical Reactions Analysis

The chemical reactions involving DPPC-d4 are complex and depend on the specific conditions and substances it interacts with. For instance, the presence of substances like cholesterol and octyl-β-D-glucopyranoside (OGP) can modify the thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .Physical And Chemical Properties Analysis

DPPC-d4 shares many of the physical and chemical properties of DPPC. For instance, it can form liposomal monolayers . The presence of substances like cholesterol and OGP can modify its thermodynamic parameters .Scientific Research Applications

Fluorescent Probes in Supramolecular Chemistry

Diketopyrrolopyrrole (DPP) derivatives, such as DPPC-d4, are significant in supramolecular chemistry for designing fluorescent dyes. These dyes have high fluorescence quantum yields and good light and thermal stability. DPP-based fluorescent probes have progressed notably in recent years, particularly in the recognition of biologically relevant species including anions, cations, reactive oxygen species, thiols, and gases (Kaur & Choi, 2015).

Probing Tail and Head Groups in Lung Surfactant

DPPC-d62, a variant of DPPC, has been used in studies to understand lung surfactant behavior. In particular, broad bandwidth sum frequency generation (BBSFG) spectroscopy combined with Langmuir film balance has been applied to study different moieties of the DPPC molecule at the air-water interface. This research provides insights into chain conformation, chain orientation, headgroup orientation, and headgroup hydration, crucial for understanding lung surfactant function (Ma & Allen, 2006).

Characterizing Dissolution Properties of Pulmonary Formulations

DPPC has been employed in the development of a standardized dissolution test method for pulmonary drug formulations. Research aimed to evaluate the dissolution properties of formulations intended for pulmonary delivery using a commercially available dissolution tester adapted for this purpose. This research could help in the evaluation of pharmaceutical inhalation products, enhancing drug delivery efficiency to the lungs (Son & McConville, 2009).

NMR Temperature Sensing and Liposome State Probing

DPPC, along with other phospholipids, has been studied in conjunction with Pr3+ as part of research aiming to use lanthanide-induced chemical shifts (LISs) for NMR temperature sensing and probing liposome states. This research could have significant implications for diagnosing diseases using MRI technology and understanding the thermal changes in the structure of liposomes (Selyutina, Kononova, & Babailov, 2020).

properties

IUPAC Name |

[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i34D2,35D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-QKXUHBRISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677032 | |

| Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DPPC-d4 | |

CAS RN |

326495-33-4 | |

| Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)

![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)